1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione
Overview
Description
1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring attached to an indole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a Mannich reaction, where the indole is reacted with formaldehyde and 3-methylpiperidine.
Oxidation: The final step involves the oxidation of the indole core to form the indole-2,3-dione structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the indole-2,3-dione to indole-2,3-diol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Indole-2,3-dione derivatives.
Reduction Products: Indole-2,3-diol.
Substitution Products: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives, including their antiviral, anticancer, and antimicrobial properties.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 1-[(1-Methylpiperidin-4-yl)methyl]indole-2,3-dione
- 1-[(1-Methylpiperidin-2-yl)methyl]indole-2,3-dione
- 3-[(1-Methylpiperidin-2-yl)methyl]-1H-indole
Comparison:
- Structural Differences: The position of the methyl group on the piperidine ring can significantly affect the compound’s biological activity and chemical reactivity .
- Biological Activity: 1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione may exhibit unique biological activities compared to its analogs due to differences in receptor binding and metabolic stability .
- Chemical Reactivity: The reactivity of the compound in various chemical reactions can also differ based on the position of substituents on the piperidine ring .
Properties
IUPAC Name |
1-[(3-methylpiperidin-1-yl)methyl]indole-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-5-4-8-16(9-11)10-17-13-7-3-2-6-12(13)14(18)15(17)19/h2-3,6-7,11H,4-5,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXPSJQEBJOVPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CN2C3=CC=CC=C3C(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207502 | |
Record name | 1-[(3-Methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15032-07-2 | |
Record name | 1-[(3-Methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15032-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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